molecular formula C15H26O2 B8642841 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE CAS No. 72183-74-5

2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE

Cat. No.: B8642841
CAS No.: 72183-74-5
M. Wt: 238.37 g/mol
InChI Key: BFMHEASWINLVIZ-UHFFFAOYSA-N
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Description

2-Methyl[1,1'-bicyclohexyl]-2-yl acetate is a bicyclic ester characterized by two fused cyclohexane rings with a methyl substituent and an acetate group at the 2-position. This compound’s rigid bicyclohexyl backbone distinguishes it from simpler esters, conferring unique steric and electronic properties.

Properties

CAS No.

72183-74-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(2-cyclohexyl-1-methylcyclohexyl) acetate

InChI

InChI=1S/C15H26O2/c1-12(16)17-15(2)11-7-6-10-14(15)13-8-4-3-5-9-13/h13-14H,3-11H2,1-2H3

InChI Key

BFMHEASWINLVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1C2CCCCC2)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stereochemical Control

Key parameters include:

  • Catalyst : Palladium on carbon (Pd/C) or palladium oxide (PdO) for high activity.

  • Hydrogen Pressure : ≤1 MPa to favor trans-selectivity (cis:trans ratio <1:9).

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate) enhance reaction rates and product stability.

For example, hydrogenating 2-methylbiphenyl under 0.5 MPa H₂ with Pd/C in ethyl acetate at 50°C for 24 hours yields trans-2-methylbicyclohexyl with >90% selectivity.

Esterification of Bicyclohexyl Intermediates

The acetate group is introduced via esterification of the hydroxylated bicyclohexyl intermediate. A method adapted from Ambeed’s synthesis of methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (CAS 49672-05-1) involves thionyl chloride-mediated acetylation .

Stepwise Esterification Protocol

  • Hydroxylation : Oxidize the methyl-substituted bicyclohexyl to 2-methylbicyclohexyl-2-ol using tert-butyl hydroperoxide (TBHP) in the presence of a ruthenium catalyst.

  • Acetylation :

    • React the alcohol with acetic anhydride or acetyl chloride in dichloromethane.

    • Alternative: Use thionyl chloride (SOCl₂) to generate the acyl chloride in situ, followed by methanol quenching.

Example Procedure :

  • Add SOCl₂ (0.7 mL, 9.65 mmol) to 2-methylbicyclohexyl-2-ol (3.97 mmol) in methanol at 0°C.

  • Warm to room temperature, stir for 18 hours, and extract with dichloromethane.

  • Yield: 86% after purification (NaHCO₃ wash, drying, evaporation).

Integrated Synthesis Pathway

Combining hydrogenation and esterification steps, the full pathway is:

Step 1 : Hydrogenate 2-methylbiphenyl → trans-2-methylbicyclohexyl (Pd/C, H₂ 0.5 MPa).
Step 2 : Oxidize to 2-methylbicyclohexyl-2-ol (TBHP, Ru catalyst).
Step 3 : Acetylate with acetic anhydride → This compound .

Optimization Data

ParameterHydrogenationEsterification
CatalystPd/CSOCl₂
Temperature (°C)500→20
Time (h)2418
Yield (%)>9086
Selectivity (trans)>90%N/A

Stereochemical and Purity Considerations

  • Trans-Selectivity : Low H₂ pressure minimizes cis-isomer formation by reducing catalyst over-saturation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves trans/cis mixtures.

  • Analytical Validation : NMR (¹H, ¹³C) confirms acetate integration and bicyclic structure.

Industrial-Scale Adaptations

  • Continuous Flow Hydrogenation : Increases throughput and reduces Pd catalyst loading.

  • Green Chemistry : Replace SOCl₂ with enzyme-mediated acetylation (e.g., lipases in ionic liquids).

Challenges and Mitigation Strategies

  • Isomerization Risk : High H₂ pressure or prolonged reaction times promote cis-isomer formation; strict pressure control (<1 MPa) is critical.

  • Byproduct Formation : Acetic anhydride excess leads to diacetylated byproducts; stoichiometric ratios (1:1.2 alcohol:anhydride) minimize this.

Emerging Methodologies

  • Photocatalytic Hydrogenation : Visible-light-driven catalysis for milder conditions.

  • Biocatalytic Routes : Engineered esterases for enantioselective acetylation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl(1,1’-bicyclohexyl)-2-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Hydrolysis: 2-Methyl(1,1’-bicyclohexyl)-2-ol and acetic acid.

    Oxidation: Depending on the conditions, products may include 2-Methyl(1,1’-bicyclohexyl)-2-carboxylic acid or 2-Methyl(1,1’-bicyclohexyl)-2-one.

    Reduction: 2-Methyl(1,1’-bicyclohexyl)-2-ol.

Scientific Research Applications

2-Methyl(1,1’-bicyclohexyl)-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The acetate group can be hydrolyzed to release the active alcohol, which may then exert its effects through various molecular pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
2-Methyl[1,1'-bicyclohexyl]-2-yl acetate Likely C₁₅H₂₄O₂ ~236.35 (estimated) Bicyclohexyl backbone, methyl, acetate
Methallyl acetate () C₆H₁₀O₂ 114.14 Linear allyl chain, methyl, acetate
2-Acetoxybiphenyl () C₁₄H₁₂O₂ 212.25 Biphenyl backbone, acetate
Methyl (2-oxocyclohexyl)acetate () C₉H₁₄O₃ 170.21 Cyclohexyl ring with oxo group, acetate
Dimethylaminoethyl-2-cyclohexyl-2-hydroxy-2-phenylacetate () C₁₉H₂₇NO₃ 317.43 Cyclohexyl, phenyl, hydroxy, dimethylamino

Key Observations :

  • Backbone Rigidity: The bicyclohexyl core of the target compound enhances steric hindrance and reduces conformational flexibility compared to linear (e.g., methallyl acetate) or monocyclic analogs (e.g., methyl (2-oxocyclohexyl)acetate) .
  • Functional Group Diversity: Unlike 2-acetoxybiphenyl (aromatic backbone) or dimethylaminoethyl derivatives (polar amino group), the target compound lacks aromaticity or charged moieties, likely favoring lipophilicity .

Reactivity and Stability

  • Hydrolysis Sensitivity : The acetate group in all listed compounds is susceptible to hydrolysis. However, the bicyclohexyl structure may slow reaction rates due to steric shielding, as seen in sterically hindered esters like cyclohexyl acetate () .
  • Thermal Stability : Bicyclohexyl derivatives exhibit higher thermal stability than linear esters (e.g., isobutyl acetate, ), aligning with research on liquid crystalline bicyclohexyl compounds requiring precise stereochemical control .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-methyl[1,1'-bicyclohexyl]-2-yl acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic acetates like this compound typically involves esterification of bicyclic alcohols with acetic anhydride or acetyl chloride under acid catalysis. For example, analogous compounds (e.g., biphenyl acetates) are synthesized via nucleophilic acyl substitution, with yields optimized by controlling temperature (60–80°C) and catalyst concentration (e.g., H₂SO₄ at 0.5–1 mol%) . Solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of reactants are critical for minimizing side reactions such as transesterification. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetate group (δ ~2.0–2.1 ppm for CH₃COO) and bicyclohexyl protons (δ ~1.2–2.5 ppm for cyclohexyl CH₂/CH). DEPT and HSQC experiments help assign quaternary carbons .
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement protocols should account for potential disorder in the bicyclic system .

Advanced Research Questions

Q. How does stereochemical configuration in the bicyclohexyl core influence the reactivity and stability of this compound?

  • Methodological Answer : Stereochemical effects can be probed via comparative studies of cis/trans isomers. For example, molecular dynamics simulations (e.g., Gaussian or ORCA) can predict steric hindrance in different configurations. Experimentally, chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while kinetic studies under varying pH/temperature reveal stability trends. Bicyclic systems with axial substituents often exhibit lower hydrolytic stability due to increased ring strain .

Q. What computational tools are recommended to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : High-accuracy reaction prediction tools like PISTACHIO and REAXYS databases model feasible synthetic pathways and side reactions. For instance, transition-state modeling (via DFT calculations in Gaussian) can predict regioselectivity in nucleophilic substitutions. Machine learning platforms (e.g., IBM RXN) trained on bicyclic ester datasets improve route optimization .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Replicate experiments under strictly controlled conditions (solvent purity, inert atmosphere).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers linked to variables like catalyst aging or moisture sensitivity.
  • Cross-Validation : Validate biological activity via orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .

Q. What strategies are employed to study the interactions of this compound with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to protein targets (e.g., esterases). Focus on key residues (e.g., catalytic triads) for mutagenesis validation.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-target interactions.
  • Fluorescence Quenching Assays : Monitor conformational changes in membrane models (e.g., liposomes) using environment-sensitive probes like Laurdan .

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